
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate is a compound that has garnered significant attention in the field of polymer chemistry This compound is known for its unique structural properties, which include a pyrimidinone ring and a methacrylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate typically involves the reversible addition-fragmentation chain transfer (RAFT) copolymerization method. This process includes the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl with ureidoethyl methacrylate under controlled conditions to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar RAFT copolymerization techniques. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows for polymerization reactions, forming copolymers with other monomers.
Hydrogen Bonding: The compound can form hydrogen bonds due to the presence of ureido and pyrimidinone groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include poly(ethylene glycol) methyl ether methacrylate and lithium 4-styrenesulfonyl (phenylsulfonyl) imide. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to facilitate the polymerization process .
Major Products Formed
The major products formed from the reactions of this compound include single-ion conducting polymer electrolytes and self-healing polymeric materials. These products exhibit superior thermal stability, high mechanical strength, and excellent ionic conductivity .
Scientific Research Applications
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate has a wide range of scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of advanced polymeric materials with unique properties such as self-healing and high ionic conductivity.
Biomedicine: Incorporated into hydrogels for drug delivery systems and tissue engineering applications.
Energy Storage: Utilized in the development of polymer electrolytes for next-generation lithium batteries.
Antimicrobial Fabrics: Grafted onto cotton fabrics to impart antibacterial properties.
Mechanism of Action
The mechanism of action of 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate is primarily based on its ability to form hydrogen bonds and undergo polymerization reactions. The ureido and pyrimidinone groups facilitate the formation of stable hydrogen bonds, which contribute to the mechanical strength and self-healing properties of the resulting polymers . Additionally, the methacrylate group allows for copolymerization with other monomers, leading to the formation of advanced polymeric materials with enhanced properties .
Comparison with Similar Compounds
Similar Compounds
Poly(ethylene glycol) methyl ether methacrylate (PEGMA): Similar in its ability to undergo polymerization reactions and form copolymers.
Lithium 4-styrenesulfonyl (phenylsulfonyl) imide (SSPSILi): Used in similar applications for the development of polymer electrolytes.
Uniqueness
What sets 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate apart from similar compounds is its unique combination of a pyrimidinone ring and a methacrylate group. This combination allows for the formation of hydrogen bonds and polymerization reactions, resulting in materials with superior mechanical strength, thermal stability, and self-healing properties .
Properties
Molecular Formula |
C12H16N4O4 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)carbamoylamino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16N4O4/c1-7(2)10(18)20-5-4-13-12(19)16-11-14-8(3)6-9(17)15-11/h6H,1,4-5H2,2-3H3,(H3,13,14,15,16,17,19) |
InChI Key |
LNMJVHUJOPKLSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)NCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
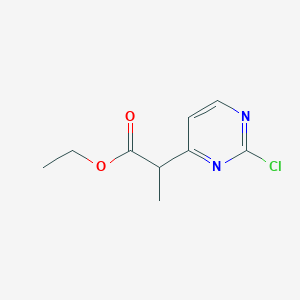
![[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B13915275.png)
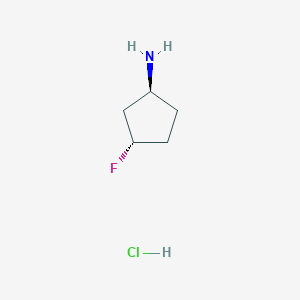
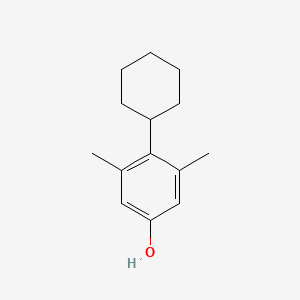
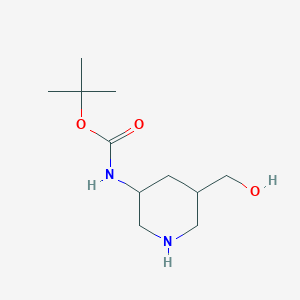

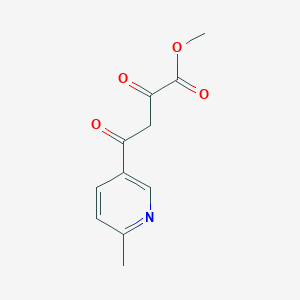
![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
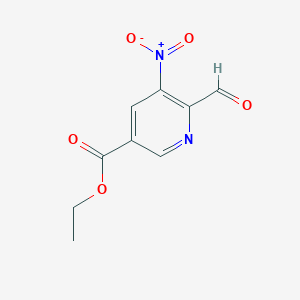
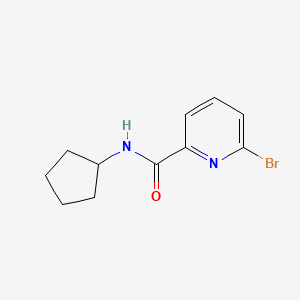
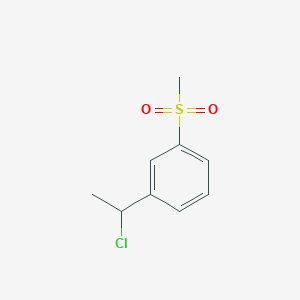

![2-Bromo-8-chloroimidazo[1,2-b]pyridazine](/img/structure/B13915328.png)
